molecular formula C13H10O3 B1227266 Difurfurylideneacetone CAS No. 886-77-1

Difurfurylideneacetone

Cat. No. B1227266
CAS RN: 886-77-1
M. Wt: 214.22 g/mol
InChI Key: XOOFLVNFEPIPIW-KQQUZDAGSA-N
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Description

Difurfurylideneacetone, also known as 1,5-Bis(2-furyl)-1,4-pentadien-3-one, is a compound with the formula C13H10O3 and a molar mass of 214.22 . It contains 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It also has 27 bonds in total, including 17 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 3 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 aliphatic ketone, and 2 furanes .


Synthesis Analysis

The synthesis of Difurfurylideneacetone has been studied in the context of furfural-acetone resins. The major components of these resins are monofurfurylideneacetone (MFA) and difurfurylideneacetone (DFA). The furan ring and α,β-unsaturated carbonyl group of MFA and DFA can react with epoxy resins . A high-purity difurfurylideneacetone chemical product has also been reported, which comprises granular difurfurylideneacetone crystals .


Molecular Structure Analysis

Difurfurylideneacetone has a complex molecular structure. It contains 27 bonds in total, including 17 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 3 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 aliphatic ketone, and 2 furanes . There are tools available for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .


Chemical Reactions Analysis

The hydrogenation of difurfurylideneacetone on a skeletal Ni-Ti-Al catalyst at atmospheric pressure proceeds nonselectively. The rate of hydrogenation in both aprotic and protic solvents increases as their overall electrophilicity increases .


Physical And Chemical Properties Analysis

Difurfurylideneacetone has several physical and chemical properties that have been critically evaluated. These include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .

Mechanism of Action

Target of Action

It has been used in the synthesis of furfural-acetone resins , suggesting that it may interact with components involved in resin formation and polymerization processes.

Mode of Action

Difurfurylideneacetone interacts with its targets through chemical reactions. For instance, it undergoes hydrogenation on a skeletal Ni-Ti-Al catalyst . The rate of this hydrogenation in both aprotic and protic solvents increases as their overall electrophilicity increases .

Biochemical Pathways

It is known to be involved in the synthesis of furfural-acetone resins , which are complex mixtures formed through the base-catalyzed condensation of furfural and acetone .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Difurfurylideneacetone is currently limited. Studies have shown that the rate of its hydrogenation reaction is influenced by the nature of the solvent, suggesting that its bioavailability could be affected by the chemical environment .

Result of Action

The hydrogenation of Difurfurylideneacetone results in various reaction products . In the context of resin synthesis, it contributes to the formation of furfural-acetone resins, which have been used as active diluents for epoxy resins fabrication . These resins decrease the compositions viscosity without deteriorating the polymers thermomechanical properties .

Action Environment

The action of Difurfurylideneacetone is influenced by environmental factors such as the nature of the solvent. For instance, the rate of its hydrogenation increases as the overall electrophilicity of both aprotic and protic solvents increases . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the chemical environment.

properties

IUPAC Name

(1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOFLVNFEPIPIW-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061265
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difurfurylideneacetone

CAS RN

886-77-1
Record name Difurfurylideneacetone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
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Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-di-2-furylpenta-1,4-dien-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Difurfurylideneacetone in materials science?

A1: Difurfurylideneacetone serves as a valuable component in creating carbon materials. For instance, it acts as a binder in conjunction with pitch [, ]. Studies show that incorporating Difurfurylideneacetone into medium-temperature pitch enhances the properties of the resulting binder, surpassing the performance of pitch mixed with phenol-formaldehyde resins []. Additionally, research indicates that adding Difurfurylideneacetone to hard-coal pitch, up to 30%, increases coke residue yield and decreases its oxidizability [].

Q2: How does the thermal treatment of Difurfurylideneacetone influence the final carbon material properties?

A2: The heating rate during the thermal treatment of carbon materials containing Difurfurylideneacetone significantly impacts the final product's structure and properties []. Research suggests that a slow heating rate (10°C/hr) during chamber baking results in a material with an optimal porous structure and superior strength [].

Q3: Can Difurfurylideneacetone be used to synthesize more complex organic molecules?

A3: Yes, Difurfurylideneacetone can act as a precursor for synthesizing complex molecules through ring-opening reactions []. For example, γ,ζ,ι-triketobrassylic acid, a novel triketo-dicarboxylic acid, can be obtained from Difurfurylideneacetone via ring-opening [].

Q4: Are there any limitations to the ring-opening reaction with Difurfurylideneacetone?

A4: Research suggests that the ring-opening reaction might be hindered by the presence of branched chains adjacent to the furan rings. Specifically, studies observed that Difurfurylidenecyclohexanone, Difurfurylidene-methyl-ethyl ketone, and Furfurylidenediethyl ketone, all possessing branched chains, did not undergo the expected ring-opening [].

Q5: What are the current research focuses on regarding the catalytic hydrogenation of Difurfurylideneacetone?

A5: Ongoing research explores the influence of solvents on both the rate and mechanism of Difurfurylideneacetone hydrogenation in the presence of catalysts [, ]. Additionally, investigations are being conducted on utilizing Raney nickel as a catalyst for the hydrogenation of Difurfurylideneacetone [].

Q6: Has there been any work done on understanding the structural changes during Difurfurylideneacetone polymerization?

A6: Yes, researchers have employed X-ray diffraction and calorimetry to study the structural changes that occur during the thermal polymerization of Difurfurylideneacetone [].

Q7: How does the fractional composition of Difurfurylideneacetone oligomers affect their crosslinking ability?

A7: Studies are underway to understand how the specific fractional composition of Difurfurylideneacetone oligomers influences their crosslinking behavior, a crucial aspect for material applications [].

Q8: What is the significance of studying the dimerization of Difurfurylideneacetone?

A8: Research on Difurfurylideneacetone dimerization, particularly under thermal conditions, provides insights into potential side reactions and the formation of byproducts []. This understanding is crucial for optimizing synthesis and material processing involving this compound.

Q9: What analytical techniques are commonly used to study Difurfurylideneacetone and its derivatives?

A9: Various analytical methods are employed to investigate Difurfurylideneacetone, including gas chromatography for analyzing reaction products [], chromic acid oxidation for structural determination [], and spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) for characterizing the compound and its derivatives.

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